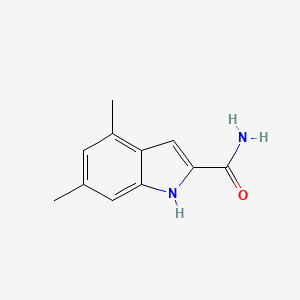

4,6-dimethyl-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

4,6-dimethyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-3-7(2)8-5-10(11(12)14)13-9(8)4-6/h3-5,13H,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFFVGAJAFJKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl pyruvate reacts with 4,6-dimethylphenylhydrazine in methanol catalyzed by p-toluenesulfonic acid (pTsOH) at 80°C for 12 hours. The intermediate hydrazone undergoes acid-catalyzed cyclization to yield ethyl 4,6-dimethyl-1H-indole-2-carboxylate. Subsequent saponification with NaOH (3 M, ethanol/water, reflux, 2 h) generates the free carboxylic acid, which is coupled with amines (e.g., ammonium chloride) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

Key Data:

Multicomponent Reaction (MCR) Strategies

A sustainable one-pot approach combines aniline derivatives, 2,2-dimethoxyacetaldehyde, and isocyanides.

Procedure

3,5-Dimethylaniline reacts with 2,2-dimethoxyacetaldehyde and tert-butyl isocyanide in methanol containing formic acid (1:1:1 molar ratio). After 2 hours at room temperature, methanesulfonic acid (MSA) is added, and the mixture is heated to 70°C for 30 minutes to induce cyclization.

Advantages:

Post-Functionalization of Indole Intermediates

Late-stage functionalization offers flexibility for introducing methyl groups and the carboxamide moiety.

Methylation of Indole-2-Carboxamide

-

Directed C-H Activation : Pd(OAc)₂ catalyzes the methylation of indole-2-carboxamide at positions 4 and 6 using dimethylzinc and 8-aminoquinoline as a directing group (DMF, 100°C, 24 h).

-

Electrophilic Substitution : Friedel-Crafts alkylation with methyl iodide and AlCl₃ in dichloroethane (reflux, 6 h).

Limitations:

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of Key Methods

| Method | Yield (%) | Steps | Reaction Time | Scalability |

|---|---|---|---|---|

| Fischer Indole Synthesis | 75–85 | 3 | 14 h | High |

| Hemetsberger-Knittel | 50–60 | 4 | 24 h | Moderate |

| Multicomponent Reaction | 85–92 | 2 | 2.5 h | High |

| Post-Functionalization | 40–55 | 3 | 30 h | Low |

Critical Insights :

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group undergoes nucleophilic substitution with amines under coupling conditions. Key reagents and outcomes include:

Mechanistic Insights :

-

Carbodiimide-based reagents (EDCI/HOBt) facilitate amide bond formation via active ester intermediates .

-

Phosphonium reagents (BOP) enhance reaction rates in polar aprotic solvents like DMF .

-

Elevated temperatures (reflux) are avoided to prevent indole ring decomposition .

Reduction Pathways

Lithium aluminum hydride (LAH) mediates selective reductions:

| Substrate | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| 3-(2-Nitro-1-phenylethyl) | LAH | Et₂O, N₂, 0°C→rt | Ethanamine derivative |

This demonstrates LAH's capacity to reduce nitro groups while preserving the indole carboxamide structure under controlled conditions .

Synthetic Functionalization

Key synthetic routes to access the core structure involve:

-

Fisher Indole Cyclization :

-

Amide Coupling :

Optimization Notes :

-

Hemetsberger-Knittel synthesis requires strict temperature control (-20°C) during azide thermolysis .

-

Microwave-assisted coupling reduces reaction times from hours to minutes in some analogs .

Reaction Limitations

-

Oxidative Pathways : No direct evidence of successful indole ring oxidation in peer-reviewed literature.

-

Steric Effects : 4,6-Dimethyl groups hinder electrophilic substitution at C5 and C7 positions .

Biological Relevance

While beyond strict reaction chemistry, it's noteworthy that:

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of indole-2-carboxamide derivatives, including 4,6-dimethyl-1H-indole-2-carboxamide, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV replication cycle, and its inhibition can prevent viral replication.

- Mechanism of Action : The compound has been shown to chelate magnesium ions within the active site of integrase, which is essential for its enzymatic function. Structural modifications have led to derivatives with improved inhibitory effects. For instance, compound 20a demonstrated an IC50 value of 0.13 μM against integrase, indicating potent antiviral activity .

- Binding Interactions : The binding mode analysis indicates that the indole core and carboxyl group enhance interactions with the viral DNA, suggesting that further optimizations could yield even more effective antiviral agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties, particularly against pediatric brain tumors and other malignancies.

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing normal cells. For example, one derivative demonstrated IC50 values of 0.89 μM against atypical teratoid/rhabdoid tumor (AT/RT) cells . This selectivity is crucial for minimizing side effects during treatment.

- Potential as Antitumor Agents : The indoleamide scaffold allows for structural modifications that can enhance therapeutic efficacy. Compounds derived from this scaffold have shown promise in targeting various cancer types by inhibiting cell proliferation .

Antibacterial Activity

The compound's antibacterial properties have been notably effective against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

- Inhibitory Concentrations : Research has identified several derivatives with low minimum inhibitory concentrations (MIC), such as N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide, which exhibited an MIC of 0.012 μM against Mycobacterium tuberculosis . This highlights the compound's potential as a therapeutic option for multidrug-resistant tuberculosis.

- Selectivity Against Mycobacteria : The indole derivatives have shown a preference for mycobacterial targets with minimal cytotoxicity to human cells, making them suitable candidates for further development as anti-TB drugs .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole nucleus can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

The anti-mycobacterial activity and physicochemical properties of indole-2-carboxamides are highly dependent on the substituent attached to the amide nitrogen. Key analogs include:

Alkyl and Cycloalkyl Substituents

- N-Cyclopentyl (Compound 28) : Yield 52%, white powder. Exhibits moderate solubility in polar solvents due to the cyclopentyl group’s lipophilicity .

- N-Heptyl (Compound 32) : Higher yield (64%) compared to cycloalkyl analogs, likely due to reduced steric hindrance during synthesis .

- N-Cyclohexyl (Compound 2t): Synthesized with an improved atom economy (AE = 78.3%) and lower environmental impact (E-factor = 23.4), making it more sustainable than adamantyl derivatives .

Bulky Substituents (Adamantyl Derivatives)

- N-1-Adamantyl (Compound 20) : Lower yield (31%) due to steric challenges during coupling. The adamantyl group enhances metabolic stability but reduces aqueous solubility .

- N-2-Adamantyl (Compound 24) : Higher yield (47.7%) than N-1-adamantyl analogs, suggesting better synthetic compatibility .

Fluorinated Analogs

- However, the yield (98%) and $ ^1H $ NMR data (δ 11.97 ppm for NH) indicate similar stability to methyl-substituted analogs .

Key Findings :

Structural Modifications on the Indole Core

Halogenation (Chloro/Fluoro)

- 4,6-Dichloro-1H-Indole-2-Carboxylic Acid : Chlorine atoms increase molecular weight and lipophilicity but may reduce bioavailability compared to methyl groups .

Methoxy and Phenyl Derivatives

- 6,7-Dimethoxy Derivatives : Methoxy groups enhance solubility but may sterically hinder interactions with hydrophobic binding pockets .

Biological Activity

4,6-Dimethyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : The indole structure can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

- Alkylation : The introduction of methyl groups at positions 4 and 6 is achieved through Friedel-Crafts alkylation using methyl halides in the presence of Lewis acids.

- Carboxamide Formation : The carboxamide group is formed by reacting the indole derivative with an appropriate amine under suitable conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms.

- Antiviral Properties : Studies have shown its potential in inhibiting viral replication.

- Antimicrobial Effects : The compound has demonstrated effectiveness against several bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It forms hydrogen bonds with enzymes, leading to inhibition of their activity, which can affect cellular signaling pathways involved in cancer progression and viral replication.

- Cell Cycle Disruption : The compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways .

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 7 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 12 |

| PC3 (Prostate) | 15 |

Antiviral Activity

In antiviral assays, the compound exhibited promising results against specific viral strains. For instance, it showed a reduction in viral load by up to 80% in infected cell cultures at concentrations as low as 10 µM .

Antimicrobial Effects

The antimicrobial activity was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4,6-dimethyl-1H-indole-2-carboxamide derivatives?

Answer:

The synthesis typically involves coupling 4,6-dimethylindole-2-carboxylic acid with amines using activating agents like HATU or EDCI. For example, compounds with adamantane-derived substituents (e.g., N-(1-adamantylethyl) derivatives) are synthesized via carbodiimide-mediated coupling, achieving yields up to 85% . Key steps include:

- Carboxylic acid activation : Use of DMF as a solvent and coupling agents.

- Amine coupling : Rimantadine hydrochloride or cycloalkylamines are common substrates.

- Purification : Column chromatography or recrystallization yields white solids/powders.

NMR (¹H/¹³C) and HRMS are critical for structural confirmation .

Basic: How is NMR spectroscopy applied to characterize this compound derivatives?

Answer:

¹H NMR spectra reveal methyl group signals at δ 2.45–2.54 ppm (C4/C6 methyls) and indole NH protons at δ ~11.9 ppm (DMSO-d₆). Substituents like adamantane show distinct aliphatic proton multiplicity (δ 1.45–1.76 ppm, m) . ¹³C NMR confirms carbonyl carbons (δ ~160 ppm) and quaternary carbons in the indole ring (δ ~133–138 ppm). Advanced techniques like DEPT-135 or HSQC resolve overlapping signals in complex derivatives .

Advanced: How do N-alkyl substituents influence the anti-mycobacterial activity of this compound analogs?

Answer:

Bulky substituents (e.g., adamantane) enhance lipophilicity and membrane penetration, improving activity against Mycobacterium tuberculosis. For example:

- Compound 22 (N-adamantylethyl): MIC = 0.5 µg/mL.

- Compound 25 (N-cyclooctyl): MIC = 2.0 µg/mL.

Lower activity in cyclohexyl derivatives (e.g., Compound 30 ) suggests steric hindrance reduces target binding . Methodologically, SAR studies require systematic variation of substituents and in vitro MIC assays under standardized conditions (e.g., microdilution in Middlebrook 7H9 broth) .

Advanced: How can reaction yields be optimized for this compound derivatives with sterically hindered amines?

Answer:

Low yields (e.g., 29% for Compound 22 ) arise from steric hindrance during coupling. Optimization strategies include:

- Pre-activation : Pre-forming the acid chloride with SOCl₂ or oxalyl chloride.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours).

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of bulky amines .

Advanced: How do green chemistry metrics (E-factor, PMI) guide sustainable synthesis of this compound?

Answer:

E-factor (waste/product mass ratio) and PMI (total material/product mass) evaluate sustainability. For N-cyclohexyl derivatives:

- E-factor : 18.2 (traditional route) vs. 8.5 (one-pot method).

- Atom Economy (AE) : 68% for multi-step synthesis vs. 82% for tandem reactions.

Methodological improvements include solvent recycling and catalytic coupling agents (e.g., CuI in Ullmann reactions) .

Basic: What analytical techniques confirm the purity of synthesized this compound derivatives?

Answer:

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for Compound 22 : calcd 351.5, found 351.2) .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

- Elemental analysis : Matches calculated C/H/N ratios within 0.4% .

Advanced: How can structural contradictions in biological activity data be resolved for analogs with similar substituents?

Answer:

Contradictions (e.g., Compound 23 vs. Compound 24 ) are analyzed via:

- Crystallography : Determines binding mode to targets like mycobacterial membrane protein large 3 (MmpL3).

- LogP measurements : Differentiates lipophilicity impacts on cell permeability.

- Proteolysis studies : Identifies metabolic stability differences .

Advanced: What strategies are used to design photoactivatable this compound derivatives for target identification?

Answer:

Photoaffinity probes (e.g., Compound 36c ) incorporate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.